molecular formula C25H27NO7 B12168822 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B12168822
M. Wt: 453.5 g/mol
InChI Key: AQEJVLKRKLNNLL-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a tert-butoxycarbonyl-protected beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a beta-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where anisole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Beta-Alanine Moiety: The beta-alanine moiety is introduced through an amide coupling reaction, where the chromen-2-one derivative reacts with N-(tert-butoxycarbonyl)-beta-alanine in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with specific molecular targets. The chromen-2-one core can interact with various enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the beta-alanine moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-hydroxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-glycinate: Similar structure but with glycine instead of beta-alanine.

Uniqueness

The presence of the methoxy group in 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate provides unique electronic properties that can influence its reactivity and binding interactions. The tert-butoxycarbonyl-protected beta-alanine moiety also offers specific steric and electronic effects that can be advantageous in certain applications.

Properties

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C25H27NO7/c1-15-20(31-21(27)12-13-26-24(29)33-25(2,3)4)11-10-18-19(14-22(28)32-23(15)18)16-6-8-17(30-5)9-7-16/h6-11,14H,12-13H2,1-5H3,(H,26,29)

InChI Key

AQEJVLKRKLNNLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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